(S)-2-amino-2-phenylacetamide
Overview
Description
(S)-2-Amino-2-phenylacetamide is an organic compound with the molecular formula C8H10N2O It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-amino-2-phenylacetamide typically involves the reaction of benzyl cyanide with ammonia in the presence of a catalyst. This reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-5 atm.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Amino-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(S)-2-Amino-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of (S)-2-amino-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
®-2-Amino-2-phenylacetamide: The enantiomer of (S)-2-amino-2-phenylacetamide, with similar chemical properties but different biological activities.
2-Amino-2-phenylacetic acid: A structurally related compound with a carboxylic acid group instead of an amide group.
2-Phenylacetamide: A simpler analog lacking the amino group.
Uniqueness: this compound is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for studying stereochemistry and its effects on chemical and biological processes.
Properties
IUPAC Name |
(2S)-2-amino-2-phenylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H2,10,11)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYRSYYOVDHSPG-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6485-52-5 | |
Record name | (S)-(+)-2-PHENYLGLYCINE AMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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